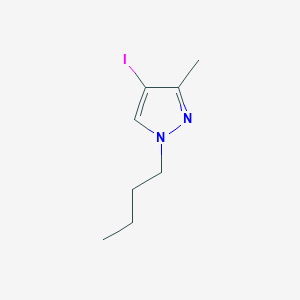

1-Butyl-4-iodo-3-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry

Pyrazole, a five-membered aromatic ring system with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. arkat-usa.org The unique electronic properties and the ability of both nitrogen atoms to participate in hydrogen bonding make the pyrazole nucleus a "privileged scaffold" in medicinal chemistry. mdpi.com Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. arkat-usa.orgsigmaaldrich.commatrix-fine-chemicals.com Beyond pharmaceuticals, these compounds are crucial in agrochemicals as pesticides and herbicides and in materials science for creating novel polymers and luminescent materials. nih.gov The synthetic versatility of the pyrazole ring allows for the creation of a vast library of derivatives, making it a subject of continuous research and development. arkat-usa.orgnih.gov

Importance of Halogenated Pyrazoles as Advanced Synthetic Intermediates

The introduction of a halogen atom onto the pyrazole ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenated pyrazoles, particularly iodo-pyrazoles, are highly valued building blocks in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups onto the pyrazole core.

Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, catalyzed by transition metals like palladium, utilize halogenated pyrazoles to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This capability is instrumental in constructing complex molecular architectures required for modern drug discovery and material science. For instance, the synthesis of substituted indazoles and other fused heterocyclic systems often begins with a halogenated pyrazole derivative. nih.gov The strategic placement of a halogen on the pyrazole ring provides a reactive handle for chemists to elaborate and diversify molecular structures, leading to new chemical entities with tailored properties. arkat-usa.orgresearchgate.net

Overview of 1-Butyl-4-iodo-3-methyl-1H-pyrazole as a Model Compound for Research Endeavors

While extensive research exists for the broader class of halogenated pyrazoles, specific, in-depth studies on this compound are not widely available in peer-reviewed literature. However, its structure, featuring a butyl group at the N1 position, a methyl group at C3, and an iodine atom at C4, makes it an excellent model compound for exploring the synthetic potential of multi-substituted iodopyrazoles.

The synthesis of this compound can be envisioned through established methodologies in pyrazole chemistry. A likely synthetic route would involve the N-alkylation of 4-iodo-3-methyl-1H-pyrazole with 1-bromobutane. An alternative pathway could be the direct iodination of 1-butyl-3-methyl-1H-pyrazole using an appropriate iodinating agent. The presence of the butyl group increases its lipophilicity, a property often modulated in medicinal chemistry to influence a molecule's pharmacokinetic profile.

The reactivity of this compound would be primarily dictated by the C4-iodo group, making it a prime candidate for derivatization through cross-coupling reactions. This allows it to serve as a versatile starting material for the synthesis of more complex, biologically active molecules. Although specific experimental data for this exact compound is scarce, its properties can be inferred from closely related isomers such as 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole. nih.gov

Table 1: Predicted Physicochemical Properties of this compound (Note: Data is based on predictions and data from its isomer, 1-(sec-Butyl)-4-iodo-3-methyl-1H-pyrazole, due to the absence of published experimental data for the title compound)

| Property | Value | Source |

| Molecular Formula | C₈H₁₃IN₂ | - |

| Molecular Weight | 264.11 g/mol | - |

| XLogP3 | 2.9 | Predicted nih.gov |

| Hydrogen Bond Donor Count | 0 | Predicted nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Predicted nih.gov |

| Rotatable Bond Count | 3 | Predicted nih.gov |

| Exact Mass | 264.01746 g/mol | Predicted nih.gov |

| Monoisotopic Mass | 264.01746 g/mol | Predicted nih.gov |

| Topological Polar Surface Area | 17.5 Ų | Predicted nih.gov |

| Heavy Atom Count | 11 | Predicted nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-iodo-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-3-4-5-11-6-8(9)7(2)10-11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYLURRMWJZGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286047 | |

| Record name | 1H-Pyrazole, 1-butyl-4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-53-5 | |

| Record name | 1H-Pyrazole, 1-butyl-4-iodo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-butyl-4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 1 Butyl 4 Iodo 3 Methyl 1h Pyrazole Analogues

Mechanistic Pathways of Electrophilic Aromatic Substitution on Pyrazoles

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov Generally, these reactions occur preferentially at the C4 position, which is the most electron-rich carbon atom. nih.govyoutube.com The two nitrogen atoms in the ring withdraw electron density from the adjacent C3 and C5 positions, rendering the C4 position the most nucleophilic site. nih.govnih.gov

The mechanism of EAS on pyrazoles follows a two-step addition-elimination pathway. masterorganicchemistry.com

Attack of the Electrophile : The π-system of the pyrazole ring acts as a nucleophile, attacking an electrophile (E+). This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : A base removes a proton from the C4 position, restoring the aromatic system and yielding the substituted pyrazole. masterorganicchemistry.com

For an analogue like 1-butyl-3-methyl-1H-pyrazole, the N1-butyl and C3-methyl groups are electron-donating, further activating the ring towards electrophilic attack. The C4 position remains the primary site for substitution reactions like nitration, sulfonation, and halogenation. youtube.com For instance, bromination, nitration, or sulfonation of such pyrazoles leads to substitution at the C4 position. youtube.com The presence of an iodine atom at the C4 position, as in 1-butyl-4-iodo-3-methyl-1H-pyrazole, already occupies the most reactive site. Further electrophilic substitution would require forcing conditions and would likely be directed to the C5 position, influenced by the N1-butyl group.

Nucleophilic Substitution Reactions at the Iodo-Substituted C4 Position

The carbon-iodine bond at the C4 position of this compound is a key site for functionalization via nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. libretexts.org Direct nucleophilic aromatic substitution (SNAr) is generally difficult on the electron-rich pyrazole ring. However, the iodo-substituent makes it an excellent substrate for various cross-coupling methodologies. nih.gov

Common palladium-catalyzed cross-coupling reactions applicable to 4-iodopyrazole (B32481) analogues include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds. researchgate.net

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl groups. nih.govumich.edu

Heck Coupling : Reaction with alkenes. nih.gov

Stille Coupling : Reaction with organostannanes. nih.gov

Negishi Coupling : Reaction with organozinc reagents. nih.gov

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the 4-iodopyrazole to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org The reactivity order for the halide leaving group is I > Br > OTf >> Cl. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodo-Pyrazole Analogues

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-pyrazole | Good to Excellent | researchgate.net |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 4-(Phenylethynyl)-pyrazole | Good | umich.edu |

| Stille | Aryl Stannane | Pd(PPh₃)₄ | 5-Aryl-4-fluoropyrazole | Good | nih.gov |

| Heck | Alkene | Pd(OAc)₂ | 4-Vinyl-pyrazole | Good | nih.gov |

Organometallic Intermediates and Their Transformations (e.g., Grignard Reagents, Lithium Exchange)

The iodo-substituent at the C4 position facilitates the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates serve as powerful nucleophiles for forming new carbon-carbon bonds. mmcmodinagar.ac.inlibretexts.org

Iodine-Lithium Exchange: A common method to generate a pyrazolyl anion is through iodine-lithium exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. researchgate.netharvard.edu The exchange is rapid and selective for iodine over other halogens like bromine or chlorine. mdpi.com The resulting 4-lithiated pyrazole is a potent nucleophile that can be trapped with various electrophiles.

Reaction Sequence:

Exchange: this compound reacts with n-BuLi.

Trapping: The resulting 1-butyl-3-methyl-4-lithio-1H-pyrazole is quenched with an electrophile (e.g., aldehydes, ketones, CO₂, or alkyl halides). researchgate.net

Grignard Reagents: While less common for pyrazoles than lithium exchange, Grignard reagents can be prepared from iodopyrazoles. The reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with alkyl magnesium bromides has been shown to form the corresponding Grignard reagent, which can then be used to synthesize aldehydes by reacting with a formylating agent. arkat-usa.org The formation of Grignard reagents involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. mmcmodinagar.ac.in

Reactivity of the N1-Butyl Group and C3-Methyl Group

The substituents on the pyrazole ring also exhibit their own characteristic reactivity, although they are generally less reactive than the ring carbons.

Reactivity of the N1-Butyl Group: The N1-butyl group is generally stable and unreactive under most conditions used to functionalize the pyrazole ring. N-dealkylation of N-alkylpyrazoles is possible but typically requires harsh conditions, such as strong acids or oxidizing agents, which may not be compatible with other functional groups on the molecule. The butyl group primarily serves to block the N1 position, preventing tautomerism and directing substitution reactions. nih.gov

Reactivity of the C3-Methyl Group: The methyl group at the C3 position is also relatively inert. However, it can be functionalized under specific, often aggressive, conditions. The acidic protons of the methyl group can be removed by a very strong base, such as t-BuLi, to form a lithiated species. This carbanion can then react with electrophiles. However, such reactions can be challenging due to the potential for competing reactions at other sites on the pyrazole ring. nih.gov In some cases, steric hindrance from the adjacent N1-butyl group could influence the accessibility and reactivity of the C3-methyl group. researchgate.net

Exploration of Tautomerism and its Impact on Reactivity in Pyrazole Systems

Tautomerism is a critical concept in pyrazole chemistry, significantly influencing the structure, properties, and reactivity of these heterocycles. nih.govencyclopedia.pub The most common form is annular prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms in N-unsubstituted pyrazoles. nih.govnih.gov

For the specific compound This compound , the presence of the butyl group on the N1 nitrogen atom prevents annular tautomerism. beilstein-journals.org The nitrogen positions are "fixed," meaning there is no equilibrium between different tautomeric forms involving the movement of a proton between the ring nitrogens.

However, in N-unsubstituted pyrazole analogues, this tautomeric equilibrium is a key factor. The position of the equilibrium is influenced by several factors:

Substituent Effects : Electron-donating or withdrawing groups can favor one tautomer over another. mdpi.com

Solvent Polarity : The polarity of the solvent can stabilize one tautomer through intermolecular interactions like hydrogen bonding. mdpi.com

Intramolecular Hydrogen Bonding : The formation of internal hydrogen bonds can lock the molecule into a specific tautomeric form. mdpi.com

This equilibrium has a direct impact on reactivity. For instance, in electrophilic substitution or N-alkylation reactions of an unsymmetrically substituted pyrazole, a mixture of products can be formed because the reaction can proceed through either tautomer. nih.gov Understanding and controlling this tautomerism is essential for achieving regioselectivity in synthesis. nih.gov

Cycloaddition Reactions involving Pyrazole Derivatives

While the aromatic pyrazole ring itself does not typically participate as a 4π component in Diels-Alder reactions, certain non-aromatic pyrazole derivatives can undergo cycloadditions. acs.org The most relevant cycloaddition reactions in the context of pyrazole synthesis are 1,3-dipolar cycloadditions. nih.govbeilstein-journals.org

1,3-Dipolar Cycloaddition for Pyrazole Synthesis: This is a powerful method for constructing the pyrazole ring itself. The reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, which is usually an alkyne or an alkene. nih.govresearchgate.net This [3+2] cycloaddition is a highly efficient and regioselective route to a wide variety of substituted pyrazoles. researchgate.netacs.org

Diels-Alder Reactions of 4H-Pyrazoles: Non-aromatic 4H-pyrazoles, which have a saturated sp³-hybridized carbon at the C4 position, can act as dienes in Diels-Alder reactions. nih.gov The reactivity of these dienes is significantly influenced by the substituents at the C4 position. Electron-withdrawing groups, such as fluorine, activate the 4H-pyrazole for inverse-electron-demand Diels-Alder reactions by lowering the LUMO energy and inducing hyperconjugative antiaromaticity. nih.govmit.edu These reactions provide a pathway to bicyclic adducts, which can undergo further transformations like retro-Diels-Alder reactions. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the 1-Butyl-4-iodo-3-methyl-1H-pyrazole molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl group, the methyl group, and the single proton on the pyrazole (B372694) ring. The butyl group would exhibit characteristic multiplets for its CH₂, and CH₃ groups. The methyl group attached to the pyrazole ring would appear as a singlet, and the C5-proton on the pyrazole ring would also be a singlet.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. This would include four signals for the butyl group, one for the methyl group, and three for the pyrazole ring carbons (C3, C4, and C5). The carbon atom bearing the iodine (C4) would be significantly shifted due to the heavy atom effect.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively connecting the adjacent methylene and methyl protons within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would show correlations between protons that are close in space, such as between the C3-methyl protons and the C5-proton, and between the N-CH₂ protons of the butyl group and the C5-proton, helping to confirm the substitution pattern and conformation.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is predictive as experimental data is not available in the literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-5 | Singlet | ~135-145 |

| Pyrazole C-3 | - | ~145-155 |

| Pyrazole C-4 | - | ~60-70 |

| Pyrazole C-5 | - | ~135-145 |

| C3-C H₃ | Singlet | ~10-15 |

| N1-C H₂- | Triplet | ~45-55 |

| -CH₂-C H₂- | Sextet | ~30-35 |

| -CH₂-C H₂- | Sextet | ~18-23 |

| -CH₂-C H₃ | Triplet | ~12-16 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₈H₁₃IN₂), HRMS would provide an exact mass that confirms the elemental composition. The characteristic isotopic pattern of iodine (a single isotope at 127 amu) would be a key feature in the mass spectrum.

Table 4.2: Predicted HRMS Data for this compound (Note: This table is predictive as experimental data is not available in the literature.)

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₈H₁₄IN₂⁺ | 277.0200 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a compound.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrations of different bonds. Key expected peaks would include C-H stretching vibrations for the alkyl groups (butyl and methyl) around 2850-3000 cm⁻¹, C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The pyrazole ring vibrations and the C-I bond stretch (typically in the low-frequency region) would likely be observable.

Table 4.3: Predicted Vibrational Spectroscopy Bands for this compound (Note: This table is predictive as experimental data is not available in the literature.)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=N/C=C Stretch (Ring) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1100 - 1300 | 1100 - 1300 |

| C-I Stretch | < 600 | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the pyrazole aromatic system. The substitution on the ring, particularly the iodo-group, would influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would determine the precise bond lengths, bond angles, and the conformation of the butyl group relative to the pyrazole ring. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as C-H···N or C-H···π interactions, which govern the solid-state properties of the compound. While data for the specific title compound is unavailable, studies on similar pyrazole structures have been reported, confirming the planarity of the pyrazole ring and detailing various packing motifs. semanticscholar.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-Butyl-4-iodo-3-methyl-1H-pyrazole.

Molecular Geometry: DFT calculations, often using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), can predict the optimized three-dimensional structure of the molecule. This includes bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise orientation of the butyl group relative to the pyrazole (B372694) ring and the exact positioning of the iodine and methyl substituents.

Data Table: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C(butyl) | [Example Data] | ||

| C4-I | [Example Data] | ||

| C3-C(methyl) | [Example Data] | ||

| C3-C4-I | [Example Data] |

Electronic Structure: DFT also provides insights into the electronic distribution within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and electronic transitions. Additionally, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom, revealing the electrophilic and nucleophilic centers.

Data Table: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | [Example Data] |

| LUMO Energy | [Example anicData] |

| HOMO-LUMO Gap | [Example Data] |

Ab Initio Methods for Quantum Chemical Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate data, albeit at a higher computational cost than DFT.

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed to obtain very precise single-point energies for the optimized geometry.

Electron Correlation Effects: These methods explicitly account for electron correlation, which is crucial for accurately describing the interactions within the molecule, especially in a system with a heavy atom like iodine and a flexible alkyl chain.

Conformational Analysis of the N1-Butyl Substituent

The flexibility of the N1-butyl group means that this compound can exist in multiple conformations.

Potential Energy Surface Scan: A potential energy surface scan can be performed by systematically rotating the dihedral angles of the butyl chain. This allows for the identification of local energy minima (stable conformers) and the transition states that separate them. The results would typically be visualized in a plot of relative energy versus dihedral angle.

Boltzmann Distribution: The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies.

Prediction and Simulation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). These can then be converted into chemical shifts (δ) by referencing them against a standard (e.g., TMS).

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting simulated IR spectrum can be compared with experimental data to aid in peak assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. These correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum and provide information about the nature of the electronic transitions (e.g., n → π, π → π).

Data Table: Predicted Spectroscopic Data

| Spectrum | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | [Example Data] | [Example Data] |

| ¹³C NMR (δ, ppm) | [Example Data] | [Example Data] |

| IR (ν, cm⁻¹) | [Example Data] | [Example Data] |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical calculations can elucidate the pathways of chemical reactions involving this compound.

Transition State Searching: For a proposed reaction (e.g., a Suzuki or Heck coupling at the C4-I bond), computational methods can be used to locate the geometry of the transition state.

Activation Energy Barrier: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Reaction Coordinate Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and products.

Molecular Dynamics Simulations for Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations can model the behavior of this compound over time in various environments.

Solvation Effects: MD simulations can be used to study how the molecule interacts with solvent molecules (e.g., water, DMSO). This can provide insights into its solubility and the stability of different conformers in solution.

Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds.

Derivatization Strategies and Synthetic Transformations of 1 Butyl 4 Iodo 3 Methyl 1h Pyrazole

Functionalization at the Pyrazole (B372694) Core

The pyrazole ring is susceptible to electrophilic substitution, and its reactivity can be tuned by the existing substituents. The N1-butyl and C3-methyl groups are generally electron-donating, which can influence the regioselectivity of further functionalization.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the pyrazole core can significantly impact the electronic properties of the molecule. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position; however, since this position is occupied by an iodo group in the parent compound, substitution is directed to the C5 position.

Electron-Withdrawing Groups: Nitration is a common method for introducing a potent EWG. Treatment of 1-butyl-4-iodo-3-methyl-1H-pyrazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield 1-butyl-4-iodo-3-methyl-5-nitro-1H-pyrazole. The reaction conditions would need to be carefully controlled to prevent side reactions. Another approach for introducing an EWG is through Friedel-Crafts acylation, which would introduce a keto group at the C5 position.

Electron-Donating Groups: The introduction of an amino group, a strong EDG, can be achieved through the reduction of a nitro group previously introduced at the C5 position. Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media would furnish 1-butyl-5-amino-4-iodo-3-methyl-1H-pyrazole.

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄ | 1-Butyl-4-iodo-3-methyl-5-nitro-1H-pyrazole |

| Reduction of Nitro Group | H₂, Pd/C or Sn/HCl | 1-Butyl-5-amino-4-iodo-3-methyl-1H-pyrazole |

Formation of Pyrazole-Fused Heterocyclic Systems

The construction of fused heterocyclic systems expands the chemical space and can lead to novel compounds with interesting biological profiles. Starting from this compound, functionalization at the C5 position is a key step toward building fused rings. For instance, the introduction of an amino group at C5, as described above, opens up pathways for the synthesis of pyrazolo[3,4-b]pyridines. conicet.gov.arnih.govacs.orgnih.govacs.org

One plausible route involves the condensation of 1-butyl-5-amino-4-iodo-3-methyl-1H-pyrazole with a 1,3-dicarbonyl compound. For example, reaction with acetylacetone (B45752) in the presence of an acid catalyst could lead to the formation of a substituted pyrazolo[3,4-b]pyridine. The regioselectivity of this condensation would depend on the nature of the dicarbonyl compound. mdpi.com

Another strategy involves the synthesis of pyrazolo[3,4-d]pyridazines. researchgate.netnih.govamanote.com This could be envisioned by first converting the C5 position into a suitable dicarbonyl precursor, followed by condensation with hydrazine (B178648).

| Fused System | Precursor | Key Reaction |

| Pyrazolo[3,4-b]pyridine | 1-Butyl-5-amino-4-iodo-3-methyl-1H-pyrazole | Condensation with a 1,3-dicarbonyl compound |

| Pyrazolo[3,4-d]pyridazine | C5-functionalized pyrazole | Cyclocondensation with hydrazine |

Modifications of the N1-Butyl Chain

The N1-butyl chain offers another site for structural modification, which can influence the lipophilicity and pharmacokinetic properties of the molecule.

Chain Elongation and Shortening Reactions

Modification of the alkyl chain length can be achieved through a dealkylation-realkylation strategy. Metabolic N-dealkylation is a known process for alkylamino moieties in various drug molecules and can sometimes be replicated synthetically. nih.govnih.gov The N-butyl group of this compound could potentially be removed under specific conditions to yield 4-iodo-3-methyl-1H-pyrazole. This intermediate could then be re-alkylated with different alkyl halides to introduce shorter (e.g., methyl, ethyl) or longer (e.g., pentyl, hexyl) alkyl chains.

| Reaction Sequence | Step 1 | Step 2 |

| Chain Shortening | De-butylation to 4-iodo-3-methyl-1H-pyrazole | N-alkylation with methyl iodide |

| Chain Elongation | De-butylation to 4-iodo-3-methyl-1H-pyrazole | N-alkylation with pentyl bromide |

Incorporation of Additional Functionalities

Introducing functional groups into the N1-butyl chain can provide handles for further conjugation or can modulate the compound's properties. While direct functionalization of the unactivated C-H bonds of the butyl chain is challenging, a dealkylation-realkylation approach is more feasible. The parent 4-iodo-3-methyl-1H-pyrazole can be alkylated with a functionalized alkyl halide, such as 4-bromobutanol, to introduce a hydroxyl group at the terminus of the alkyl chain. This hydroxyl group can then be further modified, for example, by esterification or etherification.

| Functionalized Alkylating Agent | Product | Potential Further Modification |

| 4-Bromobutanol | 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butan-1-ol | Esterification, Etherification |

| 2-(2-Bromoethoxy)ethanol | 1-(2-(2-Hydroxyethoxy)ethyl)-4-iodo-3-methyl-1H-pyrazole | Introduction of a hydrophilic chain |

Transformations Involving the Iodo Substituent

The iodo group at the C4 position is a highly versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are Suzuki-Miyaura coupling reactions, where the iodo-pyrazole is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position. Similarly, Sonogashira coupling with terminal alkynes provides access to 4-alkynylpyrazoles. Buchwald-Hartwig amination can be employed to introduce primary or secondary amines at the C4 position.

Another important transformation is the metal-halogen exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would generate a highly reactive 4-lithiated pyrazole intermediate. This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce a wide range of functional groups.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-butyl-3-methyl-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-Butyl-3-methyl-4-(alkynyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-(1-Butyl-3-methyl-1H-pyrazol-4-yl)amine |

| Metal-Halogen Exchange | n-BuLi, then electrophile (e.g., CO₂) | 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid |

Synthesis of C4-Alkenyl, C4-Aryl, and C4-Alkynyl Pyrazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the iodo-substituent at the C4 position of the pyrazole serves as an excellent coupling partner.

C4-Alkenyl Pyrazoles via Heck-Mizoroki Reaction: The Heck-Mizoroki reaction enables the synthesis of C4-alkenyl pyrazoles by coupling this compound with various alkenes. A study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles demonstrated that the choice of ligand is crucial for achieving high yields. nih.gov For instance, using tri(ethyl)phosphite (P(OEt)₃) as a ligand with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst has been shown to be effective.

| Entry | Alkene | Catalyst System | Solvent | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | DMF | 95 |

| 2 | Styrene | Pd(OAc)₂ / P(OEt)₃ | DMF | 44 |

| 3 | tert-Butyl acrylate | Pd(OAc)₂ / PPh₃ | DMF | 50 |

| Table 1: Representative yields for the Heck-Mizoroki reaction of a 1-protected 4-iodopyrazole (B32481) with various alkenes. The data is illustrative of the general reactivity and may vary for this compound. |

C4-Aryl Pyrazoles via Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl linkages. This compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly tolerant of a wide range of functional groups on the coupling partner, allowing for the synthesis of a diverse library of C4-aryl pyrazoles.

C4-Alkynyl Pyrazoles via Sonogashira Coupling: The Sonogashira coupling provides a direct route to C4-alkynyl pyrazoles by reacting this compound with terminal alkynes. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net The resulting alkynyl pyrazoles are themselves versatile intermediates for further transformations. nih.govreddit.com

| Entry | Terminal Alkyne | Catalyst System | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | High |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | THF/Et₃N | High |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Moderate |

| Table 2: Illustrative examples of Sonogashira coupling reactions with iodopyrazole derivatives. Yields are generally reported as moderate to high depending on the specific substrates and conditions. |

Reduction to Des-Iodo Pyrazoles

The removal of the iodine atom to generate the corresponding 1-butyl-3-methyl-1H-pyrazole can be achieved through various reductive methods. Catalytic hydrogenation is a common and efficient approach. For instance, the hydrogenation of a related pyrazole derivative using palladium on carbon (Pd/C) as a catalyst resulted in a high yield of the deiodinated product. nih.gov This method offers a clean and effective way to access the parent pyrazole scaffold when desired. Other methods for the reductive deiodination of aryl iodides, which can be applied to this compound, include the use of radical-induced deiodination or other metal-mediated reductions. reddit.comacs.org

Formation of Organometallic Reagents from the Iodide

The carbon-iodine bond can be exploited to generate highly reactive organometallic intermediates, which can then be reacted with a variety of electrophiles.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding Grignard reagent, 1-butyl-3-methyl-1H-pyrazol-4-ylmagnesium iodide. rsc.org This organomagnesium compound is a potent nucleophile and can react with aldehydes, ketones, esters, and other electrophiles to introduce a wide range of substituents at the C4 position. researchgate.net For example, the conversion of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole to its Grignard reagent has been reported. nih.govreddit.com

Organolithium Reagents via Lithium-Halogen Exchange: A more reactive organometallic species can be generated through lithium-halogen exchange. umich.eduresearchgate.net Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures results in the rapid formation of 1-butyl-3-methyl-1H-pyrazol-4-yllithium. researchgate.netnih.gov This organolithium reagent is a powerful nucleophile and base, enabling a host of synthetic transformations that are not possible with the corresponding Grignard reagent.

Synthesis of Advanced Pyrazole Scaffolds with Diverse Substitution Patterns

The derivatization of this compound is not limited to simple substitution at the C4 position. The functional groups introduced through the reactions described above can serve as handles for the construction of more complex, fused heterocyclic systems. For example, C4-alkynyl pyrazoles, synthesized via Sonogashira coupling, are excellent precursors for tandem reactions to build fused ring systems. Silver(I)-catalyzed tandem reactions of 4-alkynyl isoxazoles have been shown to produce highly functionalized 4H-furo[3,4-c]pyrroles. rsc.org Similarly, palladium-catalyzed tandem reactions involving allene (B1206475) intermediates can lead to the rapid synthesis of fused indenone-indole scaffolds. researchgate.net

Furthermore, the introduction of an amino group, for instance by conversion of a carboxylic acid derivative of the pyrazole, can open pathways to fused pyrazolo-pyrimidine or pyrazolo-triazine systems. The synthesis of pyrazolo[4,3-b]pyridines has been achieved from 2-chloro-3-nitropyridines, showcasing a method to build fused scaffolds. nih.gov While not directly starting from this compound, the strategic functionalization of this starting material can provide the necessary precursors for such cyclization reactions, leading to the creation of novel and structurally diverse pyrazole-based compounds with potential applications in various fields.

Applications in Advanced Organic Synthesis and Materials Science

Role as Precursors for Complex Heterocyclic Systems and Ligands

The pyrazole (B372694) nucleus is a foundational scaffold for constructing more elaborate molecular architectures. Halogenated pyrazoles, such as 1-Butyl-4-iodo-3-methyl-1H-pyrazole, are particularly effective as synthetic intermediates for generating a diverse range of complex heterocyclic systems. arkat-usa.org The carbon-iodine bond is a key functional group that enables synthetic chemists to introduce various aryl, alkyl, and other moieties through cross-coupling reactions, leading to the formation of fused heterocyclic structures.

These transformations allow for the synthesis of systems such as:

Pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyrimidines

Substituted bis(pyrazolo[4,3-d] arkat-usa.orgresearchgate.netdiazepinones) arkat-usa.org

Substituted octahydro-1H-benzo[g]indazole derivatives arkat-usa.org

The versatility of the iodopyrazole core makes it an essential precursor for creating novel molecular frameworks that are central to various areas of chemical research.

Building Blocks in Multicomponent Reactions for Chemical Libraries

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product incorporating parts of all starting materials, are a powerful tool for rapidly generating molecular diversity. nih.gov These reactions are highly valued for their efficiency in creating large chemical libraries for screening purposes. rsc.orgajgreenchem.com

The this compound scaffold is an ideal candidate for inclusion in MCR-based library synthesis. The inherent reactivity of the pyrazole ring system, combined with the strategic placement of the iodo-substituent, allows for its participation in complex reaction cascades to form densely functionalized molecules. The C-I bond provides a post-MCR modification point, enabling further diversification of the library through subsequent cross-coupling reactions. This dual functionality—participation in the initial MCR and potential for later-stage modification—enhances the structural complexity and variety of the compounds within the resulting chemical library.

Applications in Catalysis and Coordination Chemistry (e.g., Ligand Design for Metal Complexes)

Pyrazoles and their derivatives have a long-standing and significant role in coordination chemistry, where they function as effective ligands for a wide range of transition metals. arkat-usa.orgacs.orgresearchgate.net The pyrazole ring contains two nitrogen atoms, one of which (the 'pyridinic' nitrogen) readily coordinates to metal centers. chemrxiv.org This coordination behavior is fundamental to the design of metal complexes used in catalysis and materials science. researchgate.netresearchgate.net

This compound is well-suited for ligand design. The N1-butyl group ensures the molecule is pre-functionalized, preventing the complications of N-H acidity and directing coordination through the N2 nitrogen atom. The substituents on the pyrazole ring (butyl, methyl, and iodo) can be used to fine-tune the steric and electronic properties of the resulting metal complex, influencing its stability, reactivity, and catalytic activity. chemrxiv.org Furthermore, the iodo-group can be replaced via cross-coupling reactions to introduce other coordinating moieties, enabling the synthesis of multidentate or chelating ligands. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Ligand Modification

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functionality |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Heteroaryl group |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl group |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl group |

| Buchwald-Hartwig | Amine, Amide | Pd Catalyst, Ligand, Base | Amino/Amido group |

Development of Novel Organic Materials

The unique electronic properties of the pyrazole ring have led to its incorporation into novel organic materials. Substituted pyrazole derivatives have been identified as useful components in the design and synthesis of materials for organic light-emitting diodes (OLEDs). arkat-usa.orgresearchgate.net The development of such materials relies on the ability to systematically modify the core heterocyclic structure to optimize electronic and physical properties. This compound serves as a key intermediate in this process, where the C-I bond allows for the introduction of various functional groups necessary for charge transport, emission, and other critical device functions. Through synthetic strategies centered on this building block, new generations of organic materials can be developed for advanced electronic applications.

Synthetic Strategies for Analogs of Biologically Active Scaffolds

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.govapolloscientific.co.uk Consequently, the synthesis of novel pyrazole analogs is a major focus of chemical research aimed at discovering new therapeutic agents.

The primary strategy for creating analogs of this compound revolves around the exploitation of the carbon-iodine bond. This bond is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the precise and controlled introduction of a wide range of substituents at the 4-position of the pyrazole ring.

Key synthetic transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities. arkat-usa.orgresearchgate.net

Heck-Mizoroki Reaction: Reaction with alkenes to form vinyl-substituted pyrazoles. clockss.org

These synthetic methods provide a robust platform for systematically modifying the pyrazole core, enabling the exploration of structure-activity relationships.

In target-oriented synthesis, the goal is to create a specific molecule with a predefined structure. The substitution pattern of this compound makes it an exemplary building block for such endeavors. Each component of the molecule plays a specific role in a synthetic strategy:

The N1-butyl group provides solubility and blocks one of the reactive nitrogen sites, ensuring regiochemical control in subsequent reactions.

The C3-methyl group offers a fixed structural feature, providing steric bulk and influencing the electronic nature of the ring.

The C4-iodo group acts as the primary reactive site, or "synthetic handle," for diversification. Its position allows for the introduction of functionality into the core of the molecule without interfering with the nitrogen atoms crucial for the pyrazole's identity.

This well-defined arrangement of functional groups allows chemists to design multi-step synthetic routes where the pyrazole core is assembled early, and the key diversification step occurs predictably at the C4 position.

Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govmdpi.com These initial hits are then optimized and grown into more potent lead compounds. mdpi.comnih.gov

This compound is an excellent candidate for a fragment library due to its low complexity and molecular weight. Crucially, the iodine atom serves as a synthetically tractable "growth vector." nih.gov Once the binding of the pyrazole fragment to a target is confirmed, chemists can use the C-I bond as a specific attachment point to:

Grow the fragment: By adding substituents via cross-coupling reactions to explore adjacent binding pockets on the target protein.

Link fragments: By connecting it to another fragment that binds nearby, creating a larger, higher-affinity molecule.

The reliable and well-understood chemistry of iodopyrazoles enables the rapid and systematic synthesis of a focused library of analogs based on the initial fragment hit, accelerating the progression from fragment to a viable lead compound. nih.gov

Chemical Probes and Reagents in Mechanistic Studies

Extensive literature searches did not yield specific studies where this compound has been employed as a chemical probe or reagent for the elucidation of reaction mechanisms. Research to date has predominantly focused on the synthesis of iodopyrazoles and their application as versatile building blocks in organic synthesis, particularly in cross-coupling reactions to create more complex molecules. nih.govresearchgate.net

While the carbon-iodine bond in such compounds is known to be reactive and could theoretically be utilized in mechanistic investigations—for instance, in studies involving radical intermediates or in kinetic analyses of coupling reactions—no published research explicitly details such applications for this compound or closely related N-alkyl-4-iodopyrazoles.

A study on the kinetics and mechanism of the iodination of the parent pyrazole exists, providing insights into the electrophilic substitution process on the pyrazole ring. acs.org However, this does not extend to the use of the resulting iodinated pyrazole as a tool for studying other reaction mechanisms. The majority of the available literature describes the utility of 4-iodopyrazoles as precursors for generating diverse molecular architectures through reactions like Suzuki-Miyaura and Sonogashira couplings. nih.govresearchgate.net

Therefore, while the potential for this compound to serve as a chemical probe in mechanistic studies can be hypothesized based on general chemical principles, there is currently a lack of specific research findings or data tables in the scientific literature to substantiate this application.

Q & A

Q. What are the recommended synthetic routes for 1-butyl-4-iodo-3-methyl-1H-pyrazole?

The synthesis typically involves multi-step protocols starting from pyrazole precursors. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. A related compound, methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate, was synthesized via sequential functionalization of the pyrazole core, including iodination and esterification steps . Similar strategies, such as alkylation with 1-butyl groups, can be adapted using phase-transfer catalysts or base-mediated alkylation reactions.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and alkyl chain integration.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s signature).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous iodinated pyrazoles .

- Elemental analysis : To validate empirical formulas and purity.

Q. What physicochemical properties are critical for handling this compound in lab settings?

Key properties include:

- Solubility : Likely moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the iodine substituent and alkyl chain. Solubility data for similar compounds (e.g., 4-chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole) suggest limited aqueous solubility .

- Stability : Sensitivity to light and moisture due to the C–I bond; storage under inert atmospheres is recommended.

- Melting point : Expected to range between 80–120°C based on structurally related iodopyrazoles .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Optimization strategies include:

- Temperature control : Iodination reactions often require low temperatures (0–5°C) to minimize side reactions .

- Catalyst selection : Use of Cu(I) catalysts for regioselective iodination, as seen in triazole-pyrazole hybrid syntheses .

- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate iodinated products from unreacted precursors .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : To model the electronic effects of the iodine substituent on reaction sites. For example, studies on methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate used DFT to predict nucleophilic substitution pathways .

- Molecular docking : To assess interactions with biological targets, as applied in pyrazole-carbothioamide derivatives .

Q. How do structural modifications (e.g., iodine position, alkyl chain length) affect biological activity?

Comparative studies of iodopyrazoles reveal:

- Iodine at the 4-position enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura coupling in drug discovery .

- Butyl vs. methyl chains : Longer alkyl chains (e.g., butyl) may improve lipid solubility and membrane permeability, as observed in ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-thiazole derivatives .

- Substituent steric effects : Bulky groups at the 3-position (e.g., methyl) can hinder enzymatic degradation, as shown in pyrazole-carboxylate analogs .

Q. How should researchers address contradictions in reported bioactivity data for iodinated pyrazoles?

- Dose-response validation : Replicate assays under standardized conditions (e.g., enzyme inhibition assays with IC determination) .

- Metabolic stability studies : Use liver microsomes to assess whether discrepancies arise from differential metabolic rates .

- Structural analogs : Compare with compounds like 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, where trifluoromethyl groups enhance metabolic resistance .

Q. What are the challenges in scaling up the synthesis of this compound?

Key issues include:

- Iodine handling : Safety protocols for toxic and volatile iodine reagents.

- Byproduct management : Separation of regioisomers during alkylation or iodination steps .

- Cost-effectiveness : Substituting expensive catalysts (e.g., Pd for cross-coupling) with cheaper alternatives like Cu or Ni .

Methodological Guidance

Q. What in silico tools are recommended for designing derivatives of this compound?

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.